N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes ethoxy and methoxy functional groups attached to a benzene ring, along with a sulfonamide group. These functional groups contribute to the compound’s reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Diethoxyphenylacetic Acid: This intermediate can be synthesized through the ethylation of 3,4-dihydroxyphenylacetic acid using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,4-Diethoxyphenylethylamine: The acid is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Coupling with 4-Methoxybenzenesulfonyl Chloride: The final step involves the coupling of 3,4-diethoxyphenylethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ethoxy and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide: Similar structure but with different substituents on the aromatic ring.
Uniqueness
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonamide moiety provides a distinct profile that can be leveraged for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-4-24-18-11-6-15(14-19(18)25-5-2)12-13-20-26(21,22)17-9-7-16(23-3)8-10-17/h6-11,14,20H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAYYNKIPXOFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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